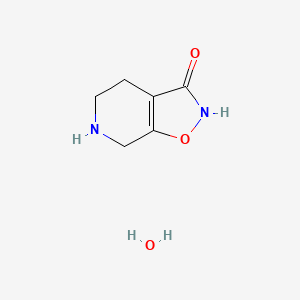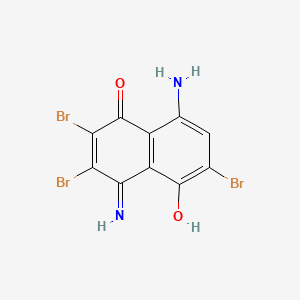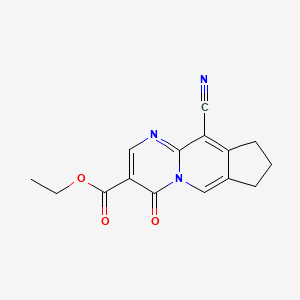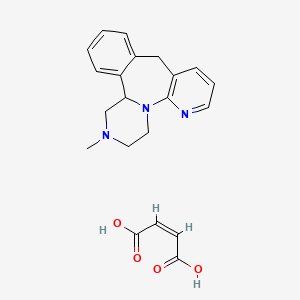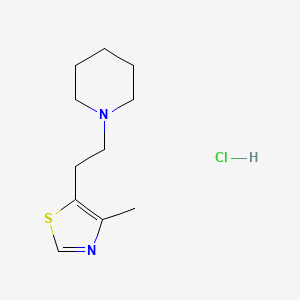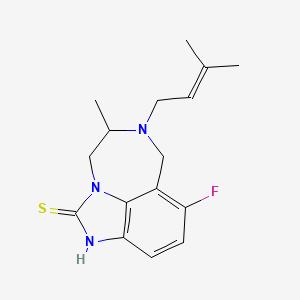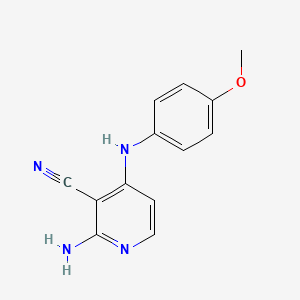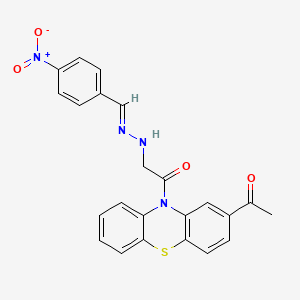
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This specific compound is characterized by its intricate structure, which includes an acetyl group, a nitrophenyl group, and a hydrazinoacetyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine typically involves multi-step organic reactions. The process begins with the preparation of the phenothiazine core, followed by the introduction of the acetyl and hydrazinoacetyl groups. The final step involves the condensation of the 4-nitrophenylmethylene group with the hydrazinoacetyl moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core.
Promethazine: An antihistamine with structural similarities.
Thioridazine: Another antipsychotic with a phenothiazine backbone.
Uniqueness
2-Acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine is unique due to its specific functional groups and the resulting chemical properties. Its combination of acetyl, nitrophenyl, and hydrazinoacetyl groups imparts distinct reactivity and potential biological activities, setting it apart from other phenothiazine derivatives.
Propriétés
Numéro CAS |
89258-10-6 |
|---|---|
Formule moléculaire |
C23H18N4O4S |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
1-(2-acetylphenothiazin-10-yl)-2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]ethanone |
InChI |
InChI=1S/C23H18N4O4S/c1-15(28)17-8-11-22-20(12-17)26(19-4-2-3-5-21(19)32-22)23(29)14-25-24-13-16-6-9-18(10-7-16)27(30)31/h2-13,25H,14H2,1H3/b24-13+ |
Clé InChI |
GIIDFPWIXASXRC-ZMOGYAJESA-N |
SMILES isomérique |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CN/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


